1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea
Overview
Description
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a naphthalene ring and a pyridine ring, connected through a thiourea linkage
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 1-naphthylamine with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The naphthalene and pyridine rings contribute to the compound’s ability to intercalate with DNA or interact with proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar compounds to 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea include:
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea: This compound differs by having an oxygen atom instead of sulfur in the thiourea group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a triazole ring and a phosphonate group, offering different chemical properties and applications.
The uniqueness of this compound lies in its thiourea linkage, which imparts distinct reactivity and binding properties compared to its urea analogs and other related compounds.
Biological Activity
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea, with the CAS number 56914-08-0, is a thiourea derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound's molecular formula is with a molecular weight of approximately 293.39 g/mol. It features a naphthalene moiety linked to a pyridine ring through a thiourea functional group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H15N3S |
Molecular Weight | 293.39 g/mol |
LogP | 4.2057 |
PSA | 76.08 Ų |
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that such compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival.
A study evaluating various thiourea derivatives found that certain modifications led to significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 3 to 14 µM in pancreatic, prostate, and breast cancer models . The compound's ability to disrupt angiogenesis and alter cancer cell signaling pathways contributes to its therapeutic promise.
2. Antimicrobial Activity
Thiourea derivatives have also shown antimicrobial properties. In vitro tests revealed that compounds similar to this compound exhibited antibacterial activity against various pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these compounds was reported between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
3. Anti-inflammatory Properties
Thiourea derivatives are noted for their anti-inflammatory effects as well. A study on related thioureas demonstrated their potential in managing pain and inflammation with minimal ulcerogenic effects when tested in animal models . The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses.
Case Study 1: Antitumor Evaluation
In an experimental setup involving human lung adenocarcinoma cell lines (SPAC1), several thiourea derivatives were synthesized and evaluated for their antitumor activity. Among them, one compound demonstrated an approximately tenfold increase in inhibitory activity compared to the prototype compound, suggesting that structural modifications significantly enhance biological efficacy .
Case Study 2: Pain Management
Another study investigated a related thiourea derivative's effects on nociception and inflammation in mice models. The results indicated effective pain relief comparable to conventional NSAIDs but with reduced gastrointestinal side effects . This highlights the potential of thiourea compounds in developing safer analgesics.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas can act as inhibitors of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may modulate receptor activity associated with pain and inflammatory responses.
- Cell Cycle Interference : By disrupting normal cell cycle progression, these compounds can induce apoptosis in cancer cells.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c21-17(19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPGYPHTHCBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358311 | |
Record name | STK134491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56914-08-0 | |
Record name | STK134491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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